molecular formula C10H8O3 B2904070 2-Methyl-1-benzofuran-4-carboxylic acid CAS No. 71641-10-6

2-Methyl-1-benzofuran-4-carboxylic acid

Cat. No.: B2904070
CAS No.: 71641-10-6
M. Wt: 176.171
InChI Key: UULUUZLKDVRRQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-benzofuran-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the presence of a base and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves the use of transition-metal catalysis for the cyclization of aryl acetylenes . This method provides a high yield and fewer side reactions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-benzofuran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include quinones, dihydrobenzofuran derivatives, and various substituted benzofuran compounds.

Scientific Research Applications

2-Methyl-1-benzofuran-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzofuran
  • 4-Hydroxybenzofuran
  • 2,3-Dihydrobenzofuran

Uniqueness

2-Methyl-1-benzofuran-4-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzofuran ring. This combination of functional groups enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-1-benzofuran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-5-8-7(10(11)12)3-2-4-9(8)13-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULUUZLKDVRRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71641-10-6
Record name 2-methylbenzofuran-4-carboxylic acid
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